molecular formula C21H19ClN4O2 B11021505 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11021505
M. Wt: 394.9 g/mol
InChI Key: KBWJCJMZEABBJN-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a hybrid structure combining a 4-chloroindole moiety linked via an ethyl-propanamide chain to a 4-oxoquinazolin-3(4H)-yl group. The 4-oxoquinazolinone core is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The indole component may enhance target binding affinity, as seen in other bioactive molecules .

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H19ClN4O2/c22-17-5-3-7-19-15(17)8-11-25(19)13-10-23-20(27)9-12-26-14-24-18-6-2-1-4-16(18)21(26)28/h1-8,11,14H,9-10,12-13H2,(H,23,27)

InChI Key

KBWJCJMZEABBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazoline moiety can inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Oxoquinazolin-3(4H)-yl Acetamide Derivatives

Compounds sharing the 4-oxoquinazolinone core but substituted with acetamide groups (e.g., N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d)) exhibit diverse biological activities. For instance:

  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrated potent inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, with IC₅₀ values comparable to first-line antitubercular drugs .
  • N-(substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed activity against M. tuberculosis bd oxidase, a respiratory enzyme critical for bacterial survival under hypoxia .

Key Differences :

  • The target compound’s propanamide linker (vs. acetamide in analogs) may alter pharmacokinetic properties, such as solubility and membrane permeability.
  • The 4-chloroindole substituent could enhance lipophilicity and target binding compared to phenyl or hydroxyphenyl groups in analogs .
Indole-Containing Propanamide Analogs

The compound N-((4-acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-propanamide (59) shares structural motifs with the target molecule:

  • Indole core : Both compounds incorporate substituted indole moieties, but the target compound’s 4-chloroindole is directly linked to an ethyl group, whereas compound 59 features a 4-chlorobenzoyl-substituted indole.

Key Insight : The target compound’s lack of a sulfonyl group may improve metabolic stability compared to compound 57.

Quinazolinone-Based Surfactants

Compounds like 6-(1-hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one (10) highlight the versatility of the 4-oxoquinazolinone scaffold. These derivatives were modified into nonionic surfactants by introducing long alkyl chains (e.g., heptadecyl), enabling applications in colloidal chemistry .

Key Differences :

  • The target compound lacks surfactant-friendly hydrophobic chains, suggesting a focus on therapeutic (vs. industrial) applications.
  • The propanamide-indole linkage may confer better water solubility than alkylated quinazolinones.
Table 1: Comparative Data for Key Analogs
Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Bioactivity Reference
Target Compound Propanamide-linked 4-Chloroindole, 4-oxoquinazolinone N/A N/A N/A N/A
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Acetamide-linked Phenyl, 6-chloro-2-methylquinazolinone N/A N/A InhA inhibitor (TB)
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Acetamide-linked 2-Hydroxy-4-methylphenyl 38 242–244 Structural data only
Compound 59 () Propanamide-linked 4-Chlorobenzoyl-indole, sulfonyl 4.5 N/A Synthetic intermediate

Synthetic Notes:

  • Acetamide derivatives (e.g., 4d, 4g) were synthesized in moderate-to-high yields (38–83%) via nucleophilic substitution or coupling reactions .

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